1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol
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Overview
Description
1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine and chlorine atom, a methyl group, and a cyclopropan-1-ol moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol typically involves multi-step reactions. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by forming stable complexes, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the cyclopropan-1-ol moiety, affecting its reactivity and applications.
3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine: Contains a furan ring, which imparts different electronic properties and potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9BrClN3O |
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Molecular Weight |
302.55 g/mol |
IUPAC Name |
1-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H9BrClN3O/c1-5-8(11)9-13-6(10(16)2-3-10)4-7(12)15(9)14-5/h4,16H,2-3H2,1H3 |
InChI Key |
ITLMBCFIIHKPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3(CC3)O)Cl |
Origin of Product |
United States |
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